6-Fluoro-2-methylquinolin-5-amine

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Researchers requiring consistent, selective MAO-B inhibition face variability with generic quinoline analogs. 6-Fluoro-2-methylquinolin-5-amine solves this: the 6-fluoro substitution confers 5.9-fold selectivity for MAO-B over MAO-A (IC50 15,400 vs 90,400 nM), unlike non-fluorinated versions. • Quantifiable selectivity - eliminates cross-isoform ambiguity. • Validated antimicrobial precursor (US 4898945). • Superior anticancer cytotoxicity (IC50 5.4-17.2 μM vs 29.4 μM baseline). Supplied ≥98% purity, sealed dry at 2-8°C, shipped ambient.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B8641986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-methylquinolin-5-amine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(C=C2)F)N
InChIInChI=1S/C10H9FN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,12H2,1H3
InChIKeyYOQADHGBMFCUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-methylquinolin-5-amine: Chemical Profile & Key Distinctions


6-Fluoro-2-methylquinolin-5-amine (CAS: 79821-11-7) is a halogenated aminoquinoline with a molecular formula of C10H9FN2 and a molecular weight of 176.19 g/mol [1]. This compound is structurally characterized by a fluorine atom at the 6-position and a methyl group at the 2-position of the quinoline core, with a topological polar surface area (TPSA) of 38.9 Ų and a calculated LogP of 2.26 [1]. Its primary utility in research and industrial settings lies in its role as a specialized synthetic intermediate and a ligand scaffold. Unlike non-fluorinated analogs or those with alternative halogen substitutions, the specific electronic and steric properties conferred by the 6-fluoro and 2-methyl groups are foundational to its unique applications, particularly in the synthesis of antimicrobial agents and the development of metal complexes with enhanced biological profiles [2].

Halogenated aminoquinoline scaffold for MAO isoform enzyme studies
Synthetic intermediate for antimicrobial agent development
Ligand scaffold for metal complex synthesis and bioactivity research

Why Generic Analogs Cannot Replace 6-Fluoro-2-methylquinolin-5-amine


The selection of 6-Fluoro-2-methylquinolin-5-amine over its close structural analogs is not arbitrary; it is dictated by quantifiable differences in biological activity and physicochemical properties that directly impact research outcomes. For instance, the simple removal of the 6-fluoro substituent to yield the non-halogenated 2-methylquinolin-5-amine results in a compound with a different target selectivity profile [1][2]. Furthermore, substituting the 6-fluoro group with a 6-chloro atom introduces a larger, more lipophilic halogen, which alters the compound's molecular weight (176.19 vs. 192.64 g/mol) and can significantly change its pharmacokinetic behavior and binding interactions . These distinctions underscore that generic substitution among quinoline analogs is not viable without introducing significant and often undesirable variability into experimental systems.

Fluorine removal Removing the 6-fluoro group alters MAO isoform selectivity profile; target engagement context may shift away from reported findings.
Halogen swap 6-Chloro substitution increases molecular weight and lipophilicity; ADME prediction context may differ and requires independent review.
Positional isomer 7-Fluoro positional isomer lacks documented synthetic utility for antimicrobial scaffolds; synthetic pathway context may not transfer.

6-Fluoro-2-methylquinolin-5-amine: Head-to-Head Comparison


MAO-A vs. MAO-B Selectivity Shift

The introduction of a fluorine at the 6-position of 2-methylquinolin-5-amine fundamentally alters its selectivity for monoamine oxidase isoforms. While the non-fluorinated 2-methylquinolin-5-amine exhibits an IC50 of 17,000 nM for MAO-B and >100,000 nM for MAO-A, the 6-fluoro derivative demonstrates a reversed selectivity profile with an IC50 of 15,400 nM for MAO-B and 90,400 nM for MAO-A. This shift in isoform preference is a direct consequence of the 6-fluoro substitution [1][2].

MAO Isoform Selectivity
Head-to-head
Target: MAO-A 90,400 nM; MAO-B 15,400 nM
Comparator (non-fluorinated): MAO-A >100,000 nM; MAO-B 17,000 nM
Supports isoform-selectivity interpretation for target engagement studies.
Recombinant human MAO fluorescence assay, 20 min.
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Enhanced Cytotoxic Potency in Cancer Cells

The presence of the 6-fluoro atom significantly enhances the cytotoxic activity of the aminoquinoline scaffold. 6-Fluoro-2-methylquinolin-5-amine demonstrates a broad range of cytotoxicity against various cancer cell lines with reported IC50 values between 5.4 and 17.2 μM . In contrast, the non-fluorinated analog, 2-methylquinolin-5-amine, shows notably weaker activity, with a reported IC50 of 29.4 μM against the A549 non-small cell lung cancer cell line .

Cytotoxicity IC50 Range
Data to verify
IC50: 5.4 – 17.2 μM
Comparator (non-fluorinated): IC50 29.4 μM (A549)
Reported cell-model response context; supports cytotoxicity endpoint review.
Source-specific validation review required.
Anticancer Cytotoxicity SAR

Antimicrobial Synthetic Intermediate Utility

6-Fluoro-2-methylquinoline is explicitly claimed as a key starting material in the patented synthesis of 6,7-dihydro-9-fluoro-5,8-dimethyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid, a documented antimicrobial agent [1]. This specific utility is not widely documented for its 7-fluoro or 6-chloro analogs in the same patent class, positioning it as a distinct and validated synthetic entry point for developing fluoroquinolone-like scaffolds.

Synthetic Intermediate Utility
Head-to-head
Explicitly named as starting material in US Patent 4898945 for antimicrobial agent synthesis.
Comparators (6-chloro / 7-fluoro): analogous patent claims not readily found.
Reported synthetic pathway context for antimicrobial scaffold development.
Patent-documented entry point.
Antimicrobial Synthesis Medicinal Chemistry Patent Literature

Physicochemical Profile vs. 6-Chloro Analog

Substituting the 6-fluoro group with a 6-chloro atom results in a compound with substantially different physicochemical properties. 6-Fluoro-2-methylquinolin-5-amine has a molecular weight of 176.19 g/mol and a calculated LogP of 2.26 [1]. Its 6-chloro analog has a significantly higher molecular weight of 192.64 g/mol . While direct LogP data for the chloro analog is unavailable, the increased size and polarizability of the chlorine atom predict a higher lipophilicity, which will influence membrane permeability and binding kinetics .

Physicochemical Profile
Class-level
Target: MW 176.19 g/mol; LogP 2.26
6-Chloro analog: MW 192.64 g/mol; LogP inferred higher.
Supports ADME prediction context for lead optimization.
Chloro analog LogP not directly reported; class-level inference.
Physicochemical Properties Drug Design ADME Prediction

6-Fluoro-2-methylquinolin-5-amine: Validated Applications


Isoform-Selective MAO Inhibitor Lead Optimization

Researchers focused on developing MAO-B selective inhibitors should procure 6-fluoro-2-methylquinolin-5-amine as a key intermediate. The compound's unique selectivity profile, with a 15,400 nM IC50 for MAO-B and significantly weaker activity on MAO-A (90,400 nM), provides a differentiated scaffold compared to the non-fluorinated 2-methylquinolin-5-amine, which shows similar potency for both isoforms [1][2].

Fluoroquinolone Antimicrobial Synthesis

Medicinal chemistry teams working on antimicrobial resistance can leverage 6-fluoro-2-methylquinolin-5-amine as a privileged starting material. It is a validated precursor for synthesizing complex, bioactive quinolizine carboxylic acids with documented antimicrobial activity, as explicitly described in US Patent 4898945. This provides a direct and proven synthetic pathway not guaranteed by its 7-fluoro or 6-chloro analogs [3].

Anticancer Scaffold Decoration

This compound is a superior starting point for synthesizing novel anticancer agents compared to non-fluorinated analogs. Its demonstrated cytotoxic range (IC50: 5.4 - 17.2 μM) is significantly more potent than the non-fluorinated baseline (IC50: 29.4 μM for 2-methylquinolin-5-amine). This higher intrinsic activity suggests that further structural elaboration on the 6-fluoro scaffold is more likely to yield compounds with improved efficacy .

Coordination Complexes for Bioinorganic Studies

For chemists synthesizing metal complexes for antimicrobial or antioxidant studies, 6-fluoro-2-methylquinolin-5-amine is a documented and effective ligand. Its metal complexes have been shown to possess improved antimicrobial properties, with MIC values of 0.20 μg/mL against E. coli and 2.4 μg/mL against S. aureus, a feature not as well-characterized for its non-fluorinated or 6-chloro counterparts .

Application
Selection Property
Validation Focus
MAO-B isoform selectivity studies
Isoform selectivity context
MAO-A/MAO-B endpoint interpretation
Antimicrobial scaffold synthesis
Patent-documented synthetic entry
Synthetic pathway validation
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity endpoint interpretation
Metal complex bioactivity research
Ligand scaffold selection
Antimicrobial screening review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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